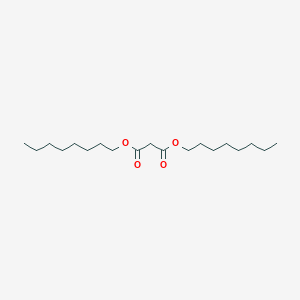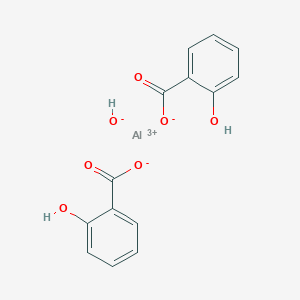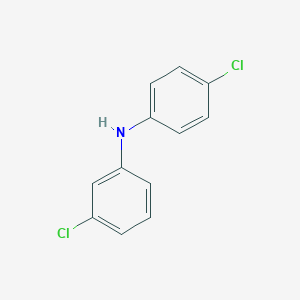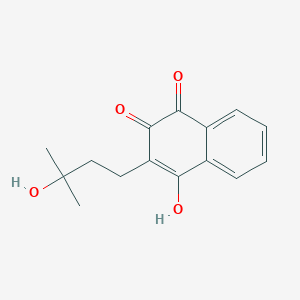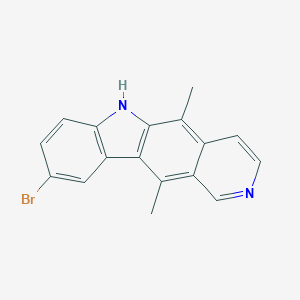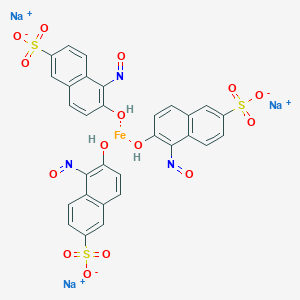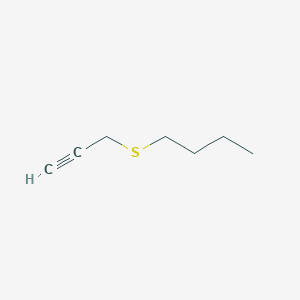
Sulfide, butyl 2-propynyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfide, butyl 2-propynyl is a chemical compound that is widely used in scientific research. It is a member of the sulfide family, which is known for its diverse range of applications in various industries.
Mechanism Of Action
The mechanism of action of sulfide, butyl 2-propynyl is not fully understood. However, it is believed to exert its antimicrobial activity by disrupting the cell membrane of microorganisms. It may also inhibit the activity of enzymes involved in the synthesis of nucleic acids, proteins, and cell wall components.
Biochemical And Physiological Effects
Sulfide, butyl 2-propynyl has been shown to have both biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, potentially making it a useful anticancer agent. It has also been shown to have anti-inflammatory and antioxidant properties, which may have implications for the treatment of various diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of sulfide, butyl 2-propynyl is its broad-spectrum antimicrobial activity. It has been shown to be effective against a wide range of microorganisms, including bacteria, fungi, and viruses. However, its use in lab experiments may be limited by its toxicity and potential for side effects. Careful handling and appropriate safety measures should be taken when working with this compound.
Future Directions
There are several future directions for research on sulfide, butyl 2-propynyl. One area of interest is the development of new drugs based on its antimicrobial activity. Another potential application is in the field of materials science, where it may be used to synthesize new materials with unique properties. Additionally, further studies are needed to elucidate its mechanism of action and potential therapeutic applications.
Synthesis Methods
Sulfide, butyl 2-propynyl can be synthesized by reacting butyl propynoate with hydrogen sulfide in the presence of a catalyst. The reaction produces a yellowish liquid that can be purified through distillation. The purity of the final product can be determined through various analytical techniques, such as gas chromatography-mass spectrometry (GC-MS).
Scientific Research Applications
Sulfide, butyl 2-propynyl has been extensively used in scientific research due to its unique properties. It has been shown to have antimicrobial, antifungal, and antiviral activities, making it a promising candidate for developing new drugs. It has also been used as a reagent in organic synthesis, particularly in the preparation of heterocyclic compounds.
properties
CAS RN |
17277-57-5 |
|---|---|
Product Name |
Sulfide, butyl 2-propynyl |
Molecular Formula |
C7H12S |
Molecular Weight |
128.24 g/mol |
IUPAC Name |
1-prop-2-ynylsulfanylbutane |
InChI |
InChI=1S/C7H12S/c1-3-5-7-8-6-4-2/h2H,3,5-7H2,1H3 |
InChI Key |
BPAWIQMMOKUBRA-UHFFFAOYSA-N |
SMILES |
CCCCSCC#C |
Canonical SMILES |
CCCCSCC#C |
Other CAS RN |
17277-57-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




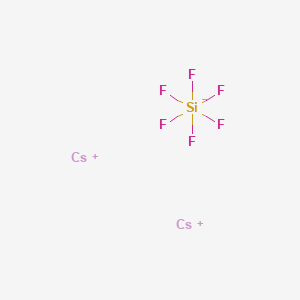
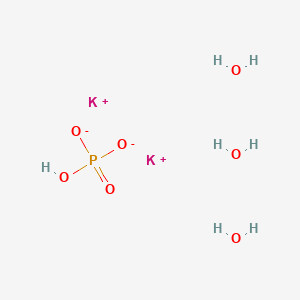
![[(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate](/img/structure/B98567.png)
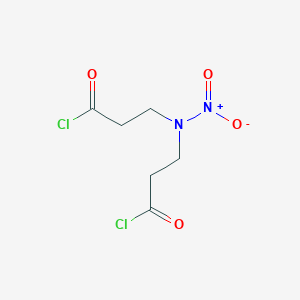

![1-Methyl-6-oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide](/img/structure/B98572.png)

